2-chloro-2-5-dihydroxyacetophenone
Overview
Description
2-chloro-2-5-dihydroxyacetophenone is an organic compound with the molecular formula C8H7ClO3. It is a derivative of acetophenone and belongs to the class of chloroacetophenones.
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One common method for synthesizing this compound involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst.
Direct Chlorination: Another method involves the direct chlorination of 2,5-dihydroxyacetophenone using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride due to their efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Quinones.
Reduction: 2-Chloro-1-(2,5-dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-2-5-dihydroxyacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-2-5-dihydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound is similar in structure but has hydroxyl groups at different positions on the phenyl ring.
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Another similar compound with hydroxyl groups at the 2 and 4 positions.
Uniqueness: 2-chloro-2-5-dihydroxyacetophenone is unique due to the specific positioning of the hydroxyl groups at the 2 and 5 positions, which can influence its reactivity and biological activities .
Properties
IUPAC Name |
2-chloro-1-(2,5-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJAEBXOIEKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486016 | |
Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60912-82-5 | |
Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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